molecular formula C21H17N3O5S B3011482 3-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide CAS No. 1321710-28-4

3-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide

Cat. No.: B3011482
CAS No.: 1321710-28-4
M. Wt: 423.44
InChI Key: BEDUTCVBGKUWQE-QURGRASLSA-N
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Description

The compound 3-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide features a complex heterocyclic architecture. Its core structure integrates a benzamide scaffold substituted with a 2,5-dioxopyrrolidinyl moiety at the 3-position. The benzothiazole ring is fused with a [1,4]dioxino group, forming a 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene system.

Properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5S/c1-23-14-10-15-16(29-8-7-28-15)11-17(14)30-21(23)22-20(27)12-3-2-4-13(9-12)24-18(25)5-6-19(24)26/h2-4,9-11H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDUTCVBGKUWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide typically involves multiple steps. One common approach is the condensation of 3-aminorhodanine with cyclic anhydrides to yield intermediates, which are then further reacted with aldehydes to form the final product . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane, ethanol, and water. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

Overview

The compound 3-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide is a complex organic molecule with potential applications in various scientific fields. Its unique structural features suggest possible biological activities that merit exploration.

Interaction Studies

Understanding the pharmacodynamics of this compound is essential. Key areas for interaction studies include:

  • Receptor Binding : Investigating how the compound interacts with specific biological targets.
  • Metabolic Pathways : Exploring how it is metabolized within biological systems.

These studies can provide insights into the therapeutic potential and safety profile of the compound.

Case Studies and Research Findings

Although comprehensive case studies specifically on this compound are not available yet, related research on similar compounds has yielded significant findings:

  • Antitumor Activity : A study on benzothiazole derivatives indicated that certain modifications could enhance cytotoxicity against cancer cells.
  • Antimicrobial Efficacy : Research has shown that benzothiazole derivatives exhibit varying degrees of antimicrobial activity, suggesting a pathway for exploring this compound's potential in treating infections.

Mechanism of Action

The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential to inhibit or activate specific proteins and signaling pathways.

Comparison with Similar Compounds

Thiazolo-Pyrimidine Derivatives (Compounds 11a and 11b)

  • Structure: Compounds 11a and 11b () feature a thiazolo[3,2-a]pyrimidine core substituted with aromatic aldehydes and a 5-methylfuran group. Unlike the target compound, these lack a benzamide or dioxopyrrolidinyl group but share fused heterocyclic systems and cyano substituents.
  • Physical Properties: Property 11a 11b Target Compound Molecular Formula C₂₀H₁₀N₄O₃S C₂₂H₁₇N₃O₃S C₂₃H₁₈N₃O₅S (estimated) Melting Point (°C) 243–246 213–215 Not reported Key Functional Groups CN, CO, NH CN, CO, NH CN, CO, dioxopyrrolidinyl

Pyrimido-Quinazoline Derivative (Compound 12)

  • Structure: Compound 12 () contains a pyrimido[2,1-b]quinazoline core with a 5-methylfuran substituent. Its fused quinazoline system differs from the target compound’s dioxino-benzothiazole but shares a cyano group and carbonyl functionalities.
  • Spectral Data : IR peaks for NH (3217 cm⁻¹) and CN (2220 cm⁻¹) align with the target compound’s expected spectral features .

Tetrahydroimidazo-Pyridine Derivatives (Compounds 2d and 1l)

  • Structure: Compounds 2d and 1l () include tetrahydroimidazo[1,2-a]pyridine cores with cyano, nitro, and ester groups.
  • Synthesis : One-pot reactions involving anthranilic acid or phenethyl groups, suggesting modular approaches for constructing complex heterocycles .

Computational Similarity Analysis

  • Methods : Tanimoto and Dice coefficients () quantify molecular similarity based on fingerprint comparisons. For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor) using these metrics .

Biological Activity

The compound 3-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N2O4SC_{18}H_{18}N_{2}O_{4}S with a molecular weight of approximately 358.41 g/mol. The structure features a pyrrolidine ring and a benzothiazole moiety, which are known to contribute to various biological activities.

Anticancer Activity

Research has indicated that derivatives of benzothiazole exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins .
  • Case Study : A study demonstrated that similar compounds led to a reduction in tumor growth in xenograft models, suggesting potential efficacy in cancer therapy .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • In Vitro Studies : Preliminary tests have shown that related compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell wall synthesis .
Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Neuroprotective Effects

Some studies have explored the neuroprotective potential of similar compounds:

  • Neuroprotection Mechanism : The compound may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This is particularly relevant in models of neurodegenerative diseases like Alzheimer's .

Anticonvulsant Properties

Research into the anticonvulsant properties of related pyrrolidine derivatives suggests that this compound may also have similar effects:

  • Animal Models : In rodent models, compounds with similar structures have been shown to reduce seizure frequency and severity, indicating potential for development as anticonvulsants .

Research Findings

A recent study synthesized several derivatives of benzothiazole and evaluated their biological activities. The findings highlighted that modifications to the benzothiazole core significantly influenced their anticancer and antimicrobial activities.

Table: Summary of Biological Activities

Activity Type Findings
AnticancerInduces apoptosis; inhibits tumor growth
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
NeuroprotectiveReduces oxidative stress; protects neuronal cells
AnticonvulsantReduces seizure activity in animal models

Q & A

Q. What synthetic methodologies are optimal for synthesizing this compound?

  • Methodological Answer : A one-pot two-step reaction using aromatic aldehydes, chloroacetic acid, and sodium acetate in a refluxing mixture of acetic anhydride/acetic acid (10:20 mL) yields structurally similar heterocyclic compounds. Reaction optimization should include temperature control (reflux at ~120°C) and catalyst screening (e.g., fused sodium acetate). Post-synthesis, crystallization from DMF/water or ethanol improves purity . Characterization via 1H^1H-NMR, 13C^{13}C-NMR, IR, and HRMS is critical to confirm structural integrity .

Q. Example Reaction Conditions :

ReagentQuantitySolvent SystemTimeYield
Chloroacetic acid0.01 molAcetic anhydride/Acetic acid (10:20 mL)2 h68%

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • 1H^1H-NMR : Identify proton environments (e.g., aromatic protons at δ 7.29–8.01 ppm, methyl groups at δ 2.24–2.37 ppm) .
  • 13C^{13}C-NMR : Confirm carbonyl carbons (δ 165–171 ppm) and heterocyclic carbons (δ 98–154 ppm) .
  • IR Spectroscopy : Detect functional groups (e.g., C=O stretches at 1710–1740 cm1^{-1}, CN stretches at 2210–2220 cm1^{-1}) .
  • HRMS : Validate molecular formula (e.g., [M+^+] at m/z 386–403) .

Q. How can researchers assess solubility and stability for experimental handling?

  • Methodological Answer :
  • Solubility : Test in polar (DMF, DMSO) and non-polar solvents (dichloromethane) under varying temperatures (25–60°C).
  • Stability : Conduct thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures (e.g., stability up to 200°C observed in similar compounds) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

  • Methodological Answer : Use quantum chemical calculations (e.g., density functional theory, DFT) to model transition states and intermediates. Tools like COMSOL Multiphysics integrated with AI algorithms enable predictive modeling of solvent effects and reaction kinetics. ICReDD’s approach combines computational path searches with experimental validation to reduce trial-and-error cycles .

Q. What strategies resolve contradictions in spectral or reactivity data?

  • Methodological Answer :
  • Cross-validate using 2D-NMR (e.g., HSQC, HMBC) to resolve overlapping signals.
  • Employ isotopic labeling (e.g., 15N^{15}N-labeled reagents) to trace reaction pathways.
  • Apply statistical error analysis (e.g., confidence intervals for kinetic data) to identify outliers .

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock or Schrödinger to predict binding affinities with biological targets (e.g., kinases, GPCRs).
  • QSAR Modeling : Train models on analogues with varying substituents (e.g., methyl vs. cyano groups) to correlate electronic properties with activity .

Q. Example SAR Table :

SubstituentLogPIC50_{50} (nM)Target Protein
-CH3_32.1150Kinase A
-CN1.890Kinase A

Q. What advanced methodologies explore reaction mechanisms?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_{H}/k_{D} to identify rate-determining steps.
  • In Situ IR/Raman Spectroscopy : Monitor intermediate formation during reflux.
  • Computational Transition State Analysis : Identify energetically favorable pathways using Gaussian or ORCA .

Data Contradiction Analysis

Q. How to address discrepancies in synthetic yields or purity?

  • Methodological Answer :
  • Factorial Design : Vary parameters (temperature, solvent ratio, catalyst load) systematically to identify critical factors. For example, a 23^3 factorial design can optimize yield (%) and purity (%):
FactorLow (-1)High (+1)
Temperature100°C120°C
Catalyst Load0.3 g0.5 g
Solvent Ratio1:11:2
  • ANOVA Analysis : Statistically validate the impact of each factor .

Methodological Resources

  • Synthetic Protocols : Refer to Organic & Biomolecular Chemistry for one-pot methodologies .
  • Computational Tools : Utilize ICReDD’s reaction path search algorithms and COMSOL Multiphysics .
  • Data Analysis : Apply APA standards for reporting statistical significance and error margins .

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